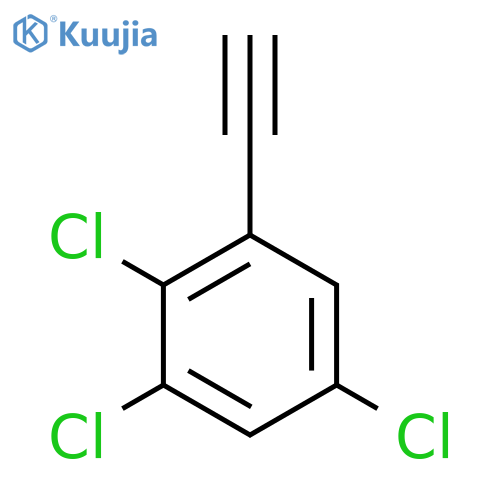Cas no 1057669-99-4 (1,2,5-Trichloro-3-ethynylbenzene)

1057669-99-4 structure
商品名:1,2,5-Trichloro-3-ethynylbenzene
CAS番号:1057669-99-4
MF:C8H3Cl3
メガワット:205.468419313431
MDL:MFCD08461719
CID:5683060
PubChem ID:53433939
1,2,5-Trichloro-3-ethynylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,2,5-TRICHLORO-3-ETHYNYL-BENZENE
- Benzene, 1,2,5-trichloro-3-ethynyl-
- EN300-25981445
- 1,2,5-TRICHLORO-3-ETHYNYLBENZENE
- 1057669-99-4
- 1,2,5-Trichloro-3-ethynylbenzene
-
- MDL: MFCD08461719
- インチ: 1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H
- InChIKey: KDFZHNVKJLMQTJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C#C)Cl)Cl
計算された属性
- せいみつぶんしりょう: 203.930033g/mol
- どういたいしつりょう: 203.930033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 271.6±40.0 °C(Predicted)
1,2,5-Trichloro-3-ethynylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25981445-0.25g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
| Enamine | EN300-25981445-5.0g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 5.0g |
$1530.0 | 2024-06-18 | |
| Enamine | EN300-25981445-2.5g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 2.5g |
$1034.0 | 2024-06-18 | |
| Aaron | AR028FA2-50mg |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 50mg |
$164.00 | 2025-02-16 | |
| Enamine | EN300-25981445-1g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 1g |
$528.0 | 2023-09-14 | |
| Aaron | AR028FA2-500mg |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 500mg |
$585.00 | 2025-02-16 | |
| 1PlusChem | 1P028F1Q-1g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 1g |
$715.00 | 2023-12-26 | |
| 1PlusChem | 1P028F1Q-5g |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 5g |
$1953.00 | 2023-12-26 | |
| 1PlusChem | 1P028F1Q-250mg |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 250mg |
$320.00 | 2023-12-26 | |
| 1PlusChem | 1P028F1Q-100mg |
1,2,5-trichloro-3-ethynylbenzene |
1057669-99-4 | 95% | 100mg |
$243.00 | 2023-12-26 |
1,2,5-Trichloro-3-ethynylbenzene 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1057669-99-4 (1,2,5-Trichloro-3-ethynylbenzene) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
